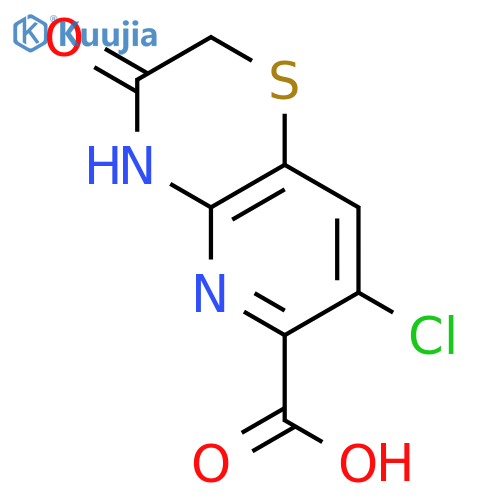Cas no 577691-70-4 (7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid)

577691-70-4 structure
商品名:7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid
CAS番号:577691-70-4
MF:C8H5ClN2O3S
メガワット:244.654899358749
MDL:MFCD23701714
CID:1033059
PubChem ID:21873789
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid
- AK120039
- KB-249710
- SureCN620725
- 7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylicacid
- DTXSID40619211
- AJXKJDTWXSWNQS-UHFFFAOYSA-N
- DB-359773
- SCHEMBL620725
- 577691-70-4
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid
-
- MDL: MFCD23701714
- インチ: InChI=1S/C8H5ClN2O3S/c9-3-1-4-7(10-5(12)2-15-4)11-6(3)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12)
- InChIKey: AJXKJDTWXSWNQS-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(SC1)C=C(C(=N2)C(O)=O)Cl
計算された属性
- せいみつぶんしりょう: 243.9709409g/mol
- どういたいしつりょう: 243.9709409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 105Ų
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C079135-100mg |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
| Matrix Scientific | 100327-250mg |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid, 95+% |
577691-70-4 | 95+% | 250mg |
$742.00 | 2023-09-08 | |
| Alichem | A029189710-1g |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 95% | 1g |
$690.80 | 2023-09-01 | |
| Matrix Scientific | 100327-1g |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid, 95+% |
577691-70-4 | 95+% | 1g |
$1647.00 | 2023-09-08 | |
| TRC | C079135-50mg |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738481-1g |
7-Chloro-3-oxo-3,4-dihydro-2h-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 98% | 1g |
¥5596.00 | 2024-05-08 |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
577691-70-4 (7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
